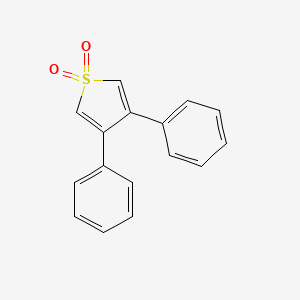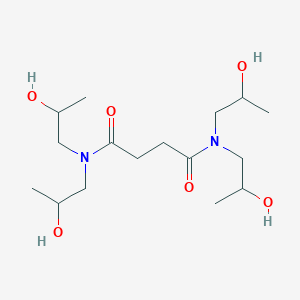
N~1~,N~1~,N~4~,N~4~-Tetrakis(2-hydroxypropyl)butanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~,N~4~,N~4~-Tetrakis(2-hydroxypropyl)butanediamide is a chemical compound with a complex structure, characterized by the presence of multiple hydroxypropyl groups attached to a butanediamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~4~,N~4~-Tetrakis(2-hydroxypropyl)butanediamide typically involves the reaction of butanediamide with 2-hydroxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N1,N~1~,N~4~,N~4~-Tetrakis(2-hydroxypropyl)butanediamide involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The raw materials are fed into the reactor, and the product is continuously collected, purified, and tested for quality assurance.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~1~,N~4~,N~4~-Tetrakis(2-hydroxypropyl)butanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydroxypropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Aplicaciones Científicas De Investigación
N~1~,N~1~,N~4~,N~4~-Tetrakis(2-hydroxypropyl)butanediamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, including its use as a drug delivery agent or in the formulation of pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N1,N~1~,N~4~,N~4~-Tetrakis(2-hydroxypropyl)butanediamide involves its interaction with specific molecular targets and pathways. The hydroxypropyl groups facilitate binding to various enzymes and receptors, modulating their activity. This compound can also act as a chelating agent, binding to metal ions and affecting their biological availability and function.
Comparación Con Compuestos Similares
Similar Compounds
N~1~,N~1~,N~4~,N~4~-Tetrakis(2-aminoethyl)butanediamide: Similar structure but with aminoethyl groups instead of hydroxypropyl groups.
N~1~,N~1~,N~4~,N~4~-Tetrakis(2-methylpropyl)butanediamide: Contains methylpropyl groups, leading to different chemical properties.
Uniqueness
N~1~,N~1~,N~4~,N~4~-Tetrakis(2-hydroxypropyl)butanediamide is unique due to the presence of hydroxypropyl groups, which impart specific chemical reactivity and solubility characteristics. These properties make it particularly useful in applications requiring precise control over molecular interactions and solubility.
Propiedades
Número CAS |
57843-52-4 |
|---|---|
Fórmula molecular |
C16H32N2O6 |
Peso molecular |
348.43 g/mol |
Nombre IUPAC |
N,N,N',N'-tetrakis(2-hydroxypropyl)butanediamide |
InChI |
InChI=1S/C16H32N2O6/c1-11(19)7-17(8-12(2)20)15(23)5-6-16(24)18(9-13(3)21)10-14(4)22/h11-14,19-22H,5-10H2,1-4H3 |
Clave InChI |
KQVXZRKBTOCSGY-UHFFFAOYSA-N |
SMILES canónico |
CC(CN(CC(C)O)C(=O)CCC(=O)N(CC(C)O)CC(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]phenyl]-1,4-dimethylbenzene](/img/structure/B14628496.png)

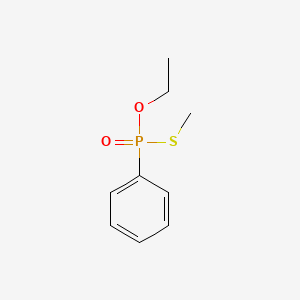



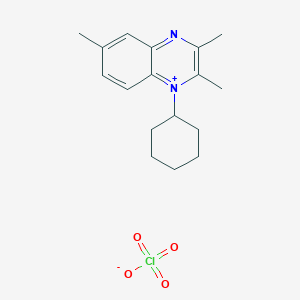

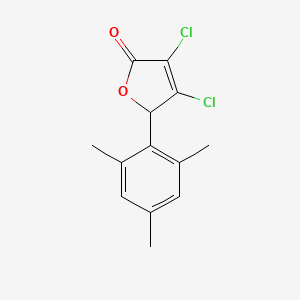
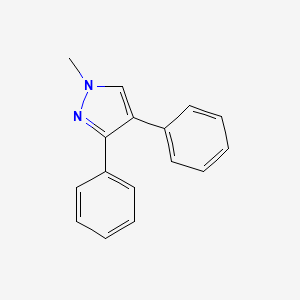
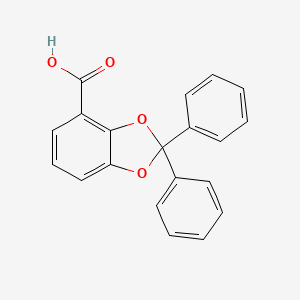
![2H-3,6-Methanocycloocta[c]pyrazole](/img/structure/B14628546.png)
![3-Bromo-N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B14628548.png)
